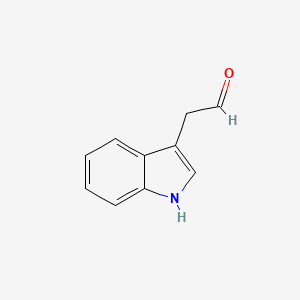

2-(1H-indol-3-yl)acetaldehyde

Übersicht

Beschreibung

Indoleacetaldehyde, also known as tryptaldehyde, belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. Indoleacetaldehyde is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Indoleacetaldehyde has been detected in multiple biofluids, such as feces and saliva. Within the cell, indoleacetaldehyde is primarily located in the cytoplasm and mitochondria. Indoleacetaldehyde exists in all eukaryotes, ranging from yeast to humans. Indoleacetaldehyde participates in a number of enzymatic reactions. In particular, Indoleacetaldehyde can be biosynthesized from tryptamine through the action of the enzyme kynurenine 3-monooxygenase. Furthermore, Indoleacetaldehyde can be converted into indoleacetic acid through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. Furthermore, Indoleacetaldehyde can be biosynthesized from indole-3-pyruvate; which is mediated by the enzyme pyruvate decarboxylase. Finally, Indoleacetaldehyde can be converted into tryptophol through the action of the enzyme alcohol dehydrogenase. In humans, indoleacetaldehyde is involved in the tryptophan metabolism pathway. Outside of the human body, indoleacetaldehyde can be found in a number of food items such as cocoa bean, japanese persimmon, scarlet bean, and alpine sweetvetch. This makes indoleacetaldehyde a potential biomarker for the consumption of these food products.

Indol-3-ylacetaldehyde is an indoleacetaldehyde that is acetaldehyde in which one of the methyl hydrogens are replaced by a indol-3-yl group. It is an intermediate metabolite in the metabolism of tryptophan. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a bacterial metabolite and a mouse metabolite.

Wissenschaftliche Forschungsanwendungen

Biochemical Research and Health Implications

Acetaldehyde plays a crucial role in understanding the biochemical pathways and health implications of alcohol consumption. It is the primary metabolite of ethanol and has been studied for its effects on the body, including its potential carcinogenicity and role in addictive behaviors. Research indicates that acetaldehyde contributes to the reinforcing effects of alcohol consumption through mechanisms involving dopamine release and interaction with neurotransmitters (Cavallaro et al., 2016; Brancato et al., 2017) (Cavallaro et al., 2016) (Brancato et al., 2017). Furthermore, genetic polymorphisms affecting acetaldehyde metabolism have significant implications for alcohol-related diseases, showcasing the importance of acetaldehyde in genetic epidemiology and biochemistry (Lachenmeier & Salaspuro, 2017) (Lachenmeier & Salaspuro, 2017).

Environmental Impacts

Acetaldehyde is also of interest in environmental studies, particularly concerning air quality and atmospheric chemistry. It is a short-chain volatile organic compound (VOC) with multiple sources, including vegetation and anthropogenic activities. Its role in the atmosphere, sources, sinks, and environmental impacts have been extensively reviewed, highlighting its significance in understanding atmospheric chemistry and environmental pollution (Seco, Peñuelas, & Filella, 2007) (Seco, Peñuelas, & Filella, 2007).

Material Science and Industrial Applications

In material science, the reactivity of acetaldehyde has been utilized in the polymerization of higher aldehydes and the production of various polymers. Studies on the polymerization of substituted aldehydes, including acetaldehyde, provide insights into the synthesis and properties of polymers with potential practical applications in the future (Kubisa, Neeld, Starr, & Vogl, 1980) (Kubisa et al., 1980).

Safety and Hazards

Wirkmechanismus

Target of Action

2-(1H-indol-3-yl)acetaldehyde, also known as Indole-3-acetaldehyde, is a substrate for several enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde dehydrogenase family 7 member A1, amine oxidase A, aldehyde dehydrogenase 1A3 and membrane copper amine oxidase . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

For instance, it can act as a substrate for various dehydrogenases, which are enzymes that catalyze the removal of hydrogen atoms from a particular molecule .

Biochemical Pathways

This compound is an intermediate metabolite in the metabolism of tryptophan . Tryptophan is an essential amino acid that serves as a precursor for many bioactive substances, including serotonin and melatonin. The metabolism of tryptophan involves several steps, and this compound plays a role in these biochemical pathways .

Pharmacokinetics

Given its role as an intermediate metabolite in tryptophan metabolism, it is likely that it is rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. As a substrate for various enzymes, it can influence the activity of these enzymes and thus affect the overall biochemical pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect enzyme activity and thus influence the action of this compound . .

Biochemische Analyse

Biochemical Properties

2-(1H-indol-3-yl)acetaldehyde is involved in several biochemical reactions. It interacts with various enzymes, including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, and amiloride-sensitive amine oxidase . These interactions are crucial for the compound’s role in metabolic pathways, particularly in the conversion of tryptophan to indole-3-acetic acid, a key plant hormone . The nature of these interactions involves the oxidation of this compound to indole-3-acetic acid, facilitated by the aforementioned enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anti-inflammatory properties by modulating inflammatory signaling pathways. Additionally, it has been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. The compound also shows promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, to modulate their activity . For instance, it acts as a substrate for aldehyde dehydrogenase, leading to the production of indole-3-acetic acid . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of tryptophan. It is an intermediate in the conversion of tryptophan to indole-3-acetic acid, a process that involves several enzymes, including tryptophan aminotransferase and aldehyde dehydrogenase . This compound also affects metabolic flux by influencing the levels of other metabolites in the tryptophan pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biochemical properties and effects .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOOUMGHGSPMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180582 | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2591-98-2 | |

| Record name | Indole-3-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of cowpea aphids (Aphis craccivora) on broad bean plants affect the release of volatile organic compounds?

A1: The study by [] demonstrates that broad bean plants infested with A. craccivora release a blend of volatile organic compounds, including 2-(1H-indol-3-yl)acetaldehyde. Interestingly, these volatiles are emitted not only from the site of aphid feeding but also systemically from undamaged leaves, indicating a plant-wide defense response. [] This suggests that this compound, along with other emitted volatiles, may play a role in attracting natural enemies of the aphids, such as coccinellid predators, to the infested plant. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)